molecular formula C11H10Cl2INO B1592875 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one CAS No. 545445-10-1

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one

Cat. No.: B1592875
CAS No.: 545445-10-1
M. Wt: 370.01 g/mol
InChI Key: JVLADMOFJQGIIN-UHFFFAOYSA-N
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Description

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H10Cl2INO It is a piperidinone derivative, characterized by the presence of two chlorine atoms and one iodine atom attached to a phenyl ring

Biochemical Analysis

Biochemical Properties

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been noted to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled storage conditions but may degrade over time when exposed to light or moisture. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can lead to changes in metabolic flux and alterations in metabolite levels within the cell. The compound’s role in these pathways highlights its potential impact on overall cellular metabolism and its importance in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms are crucial for understanding the compound’s bioavailability and its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one typically involves multiple steps. One common method starts with the reaction of 4-iodoaniline with 3,3-dichloropiperidin-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactam derivatives, while reduction can produce various piperidinone derivatives .

Scientific Research Applications

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dichloro-1-(4-bromophenyl)piperidin-2-one
  • 3,3-Dichloro-1-(4-chlorophenyl)piperidin-2-one
  • 3,3-Dichloro-1-(4-fluorophenyl)piperidin-2-one

Uniqueness

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its analogs with different halogen atoms.

Properties

IUPAC Name

3,3-dichloro-1-(4-iodophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2INO/c12-11(13)6-1-7-15(10(11)16)9-4-2-8(14)3-5-9/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLADMOFJQGIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)I)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625156
Record name 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545445-10-1
Record name 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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